N-(4-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
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Overview
Description
N-(4-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide (let’s call it Compound X ) is a fascinating molecule with a complex structure. It combines aromatic and heterocyclic features, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes::
Method 1: One synthetic route involves the condensation of 4-methoxybenzaldehyde with phenoxymethylamine, followed by cyclization with thiourea. This process yields Compound X.
Method 2: Another approach is the reaction of 4-methoxyphenylhydrazine with 1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbonyl chloride.
- These reactions typically occur under reflux conditions using suitable solvents (e.g., ethanol, dichloromethane).
- Catalysts or reagents such as triethylamine or pyridine facilitate the cyclization step.
- Although not widely produced industrially, Compound X can be synthesized on a larger scale using optimized conditions.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form its sulfoxide or sulfone derivatives.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: Halogenation or other nucleophilic substitutions are possible.
Major Products: These reactions yield derivatives with modified functional groups, affecting their properties.
Scientific Research Applications
Compound X finds applications in:
Medicine: Its structural features make it a potential drug candidate. Researchers explore its anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: It serves as a probe for studying biological processes due to its unique structure.
Industry: It may have applications in materials science or catalysis.
Mechanism of Action
- Compound X interacts with specific molecular targets, affecting cellular pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other azulene-based compounds or hydrazine derivatives.
Uniqueness: Compound X’s combination of aromatic rings, heterocycles, and thioamide functionality sets it apart.
Properties
Molecular Formula |
C30H28N4O2S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(phenoxymethyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H28N4O2S/c1-35-23-17-15-22(16-18-23)31-29(37)28-27(21-10-4-2-5-11-21)25-14-8-9-19-33-26(32-34(28)30(25)33)20-36-24-12-6-3-7-13-24/h2-7,10-13,15-18H,8-9,14,19-20H2,1H3,(H,31,37) |
InChI Key |
GEMJHIQTDXXHGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)COC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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